Product packaging for 2-Methyl-4-(4-nitrobenzoyl)pyridine(Cat. No.:CAS No. 1187165-15-6)

2-Methyl-4-(4-nitrobenzoyl)pyridine

Cat. No.: B1392271
CAS No.: 1187165-15-6
M. Wt: 242.23 g/mol
InChI Key: CXUYRFUEJGAJII-UHFFFAOYSA-N
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Description

Contextualizing the Pyridine (B92270) Core within Nitrogen Heterocycles

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental heterocyclic compound. nih.govlibretexts.org The nitrogen atom imparts a basic character and polarity to the ring, making it a versatile scaffold in both medicinal chemistry and materials science. nih.gov Its structure is analogous to benzene (B151609), with one carbon-hydrogen group replaced by a nitrogen atom. nih.govlibretexts.org This substitution creates a unique electronic distribution and allows the nitrogen's lone pair of electrons to participate in hydrogen bonding, a crucial interaction in biological systems. nih.gov

The pyridine nucleus is a common feature in a vast number of pharmaceuticals and natural products, underscoring its importance. nih.govchemijournal.com The ability of the pyridine ring to engage in various biological interactions, including π–π stacking and chelation with metal ions, enhances the binding affinity and specificity of drug candidates to their targets. nih.gov Consequently, nitrogen-containing heterocycles are prevalent in FDA-approved drugs, with approximately 60% of unique small molecules featuring such a structure. nih.gov

Significance of the Nitrobenzoyl Moiety in Organic Synthesis

The 4-nitrobenzoyl group is a key functional component that significantly influences the reactivity of the parent molecule. The nitro group (NO2) is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon in the benzoyl group. solubilityofthings.com This makes compounds containing this moiety, such as 4-nitrobenzoyl chloride, highly reactive towards nucleophiles and excellent acylating agents for forming esters and amides. solubilityofthings.com

This reactivity makes the nitrobenzoyl moiety a valuable tool in the synthesis of complex organic molecules, including those with biological activity. solubilityofthings.comontosight.ai For instance, it can be used as a building block for pharmaceuticals, agrochemicals, and dyes. solubilityofthings.comontosight.ai The nitro group itself can undergo further chemical transformations, most notably reduction to an amine group, which opens up a wide array of subsequent derivatization possibilities.

Overview of Research Trajectories for Related Chemical Architectures

The chemical architecture of 2-Methyl-4-(4-nitrobenzoyl)pyridine suggests several potential avenues for further research. The presence of multiple reactive sites allows for a variety of chemical modifications.

Key potential research directions include:

Reduction of the Nitro Group: The transformation of the nitro group into an amine would yield 4-(4-aminobenzoyl)-2-methylpyridine. This resulting amino group can then be used for a wide range of coupling reactions to create more complex molecules with potential applications in drug discovery and materials science.

Functionalization of the Pyridine Ring: The pyridine ring itself can be the target of various reactions. The nitrogen atom can be oxidized or quaternized to modify the electronic properties and solubility of the molecule.

Derivatization of the Methyl Group: The methyl group at the 2-position can also be functionalized, for example, through oxidation to a carboxylic acid, further expanding the synthetic utility of this scaffold.

Exploration of Biological Activity: Given that both the pyridine core and nitro-aromatic structures are found in many biologically active compounds, this compound and its derivatives could be screened for a range of pharmacological activities. chemijournal.comnih.gov

The synthesis of related compounds, such as 2-methyl-4-nitro-pyridine, often involves the nitration of the corresponding methylpyridine. ontosight.ai Similarly, the synthesis of nitrobenzoyl compounds frequently utilizes precursors like nitrobenzoic acid. orgsyn.orgchemicalbook.comorgsyn.org These established synthetic methodologies provide a solid foundation for the preparation and subsequent investigation of this compound and its analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O3 B1392271 2-Methyl-4-(4-nitrobenzoyl)pyridine CAS No. 1187165-15-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyridin-4-yl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-9-8-11(6-7-14-9)13(16)10-2-4-12(5-3-10)15(17)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUYRFUEJGAJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 4 4 Nitrobenzoyl Pyridine and Analogous Structures

Strategies for Constructing the Pyridine (B92270) Ring System

The formation of the pyridine ring is a foundational step in the synthesis of the target compound. Classical and modern methods offer various pathways to achieve the desired substitution pattern.

Condensation Approaches to Substituted Pyridines

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgacsgcipr.org These methods are valued for their use of readily available starting materials.

One of the most well-known methods is the Hantzsch pyridine synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to produce a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. baranlab.orgacsgcipr.org Modifications to this method allow for the synthesis of unsymmetrical pyridines by introducing the components in a stepwise manner. baranlab.org

The Guareschi-Thorpe reaction and the Bohlmann-Rahtz pyridine synthesis are other notable condensation strategies that can directly yield the aromatic pyridine ring, avoiding a separate oxidation step by utilizing starting materials that facilitate elimination of a small molecule like water. acsgcipr.org For instance, the Bohlmann-Rahtz synthesis involves the condensation of an enamine with a β-dicarbonyl compound under acidic conditions. baranlab.org

Multicomponent reactions (MCRs) are particularly efficient for constructing polysubstituted pyridines in a single step. nih.gov For example, a four-component reaction involving pyridinium (B92312) salts, substituted β-nitrostyrenes, and ammonium (B1175870) acetate (B1210297) can provide a divergent route to various substituted pyridines. researchgate.net

Condensation ReactionDescriptionKey Features
Hantzsch Synthesis Condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. baranlab.orgacsgcipr.orgYields symmetrical or asymmetrical pyridines (with modifications). baranlab.org Requires a subsequent oxidation step.
Bohlmann-Rahtz Synthesis Condensation of an enamine with a β-dicarbonyl compound. baranlab.orgOften avoids a separate oxidation step. Can be performed under acidic conditions to avoid high temperatures. baranlab.org
Guareschi-Thorpe Reaction A condensation method that directly produces the aromatic pyridine ring. acsgcipr.orgDirect formation of the aromatic system. acsgcipr.org
Kröhnke Pyridine Synthesis Utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. baranlab.orgGood yields for a variety of substituents. baranlab.org

Cycloaddition Reactions in Pyridine Synthesis

Cycloaddition reactions provide a powerful and atom-economical approach to constructing the pyridine ring. nih.govrsc.org These reactions often involve the [4+2] cycloaddition (Diels-Alder reaction) of an azadiene with an alkene or alkyne. baranlab.orgrsc.org

A prominent strategy is the inverse-electron-demand Diels-Alder reaction , where an electron-deficient diene reacts with an electron-rich dienophile. wikipedia.org The Boger pyridine synthesis, for example, utilizes the reaction of 1,2,4-triazines with enamines to form the pyridine nucleus after the extrusion of nitrogen. wikipedia.org

Transition-metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have also emerged as a fascinating method for the de novo synthesis of pyridine rings. nih.gov This approach allows for the construction of highly substituted pyridines with good control over the substitution pattern. nih.gov

Cycloaddition ApproachDescriptionKey Features
Hetero-Diels-Alder Reaction [4+2] cycloaddition of a 1-azadiene with an alkene or alkyne. rsc.orgrsc.orgCan be challenging due to the electronics and conformation of 1-azadienes. baranlab.org
Inverse-Electron-Demand Diels-Alder Reaction of an electron-deficient azadiene (e.g., 1,2,4-triazine) with an electron-rich dienophile (e.g., enamine). wikipedia.orgHighly effective for constructing pyridines that are difficult to access through other methods. wikipedia.org
Transition-Metal-Catalyzed [2+2+2] Cycloaddition Cyclotrimerization of two alkyne molecules and a nitrile. nih.govOffers a powerful tool for creating substituted pyridines. nih.gov

Synthesis of 2-Methyl-4-nitropyridine (B19543) Precursors

The synthesis of the key intermediate, 2-methyl-4-nitropyridine, is a critical step. A common route involves the nitration of 2-methylpyridine (B31789) (2-picoline). However, direct nitration can lead to a mixture of isomers. A more controlled approach often starts with the corresponding pyridine N-oxide.

For instance, 2-methyl-4-nitropyridine N-oxide can be synthesized by the nitration of 3-methylpyridine-1-oxide. orgsyn.org Subsequent reduction of the nitro group can be performed if the amino derivative is desired. prepchem.com An alternative strategy involves the reaction of 2-chloro-4-nitropyridine (B32982) with a methylating agent. A multi-step synthesis starting from 2-chloro-4-nitropyridine involves condensation with diethyl malonate, followed by decarboxylation to yield 2-methyl-4-nitropyridine. google.com This product can then be reduced to 2-methyl-4-aminopyridine. google.com

Formation of the Benzoyl Linkage: Acylation and Arylation Techniques

Once the substituted pyridine ring is in hand, the next crucial transformation is the formation of the benzoyl linkage to introduce the 4-nitrobenzoyl group.

Nucleophilic Acyl Substitution for Introducing the Nitrobenzoyl Group

Nucleophilic acyl substitution is a fundamental reaction for forming the ketone linkage. masterorganicchemistry.comlibretexts.org This typically involves the reaction of an organometallic derivative of the pyridine with a 4-nitrobenzoyl halide or a related activated carboxylic acid derivative.

The general mechanism proceeds through an addition-elimination pathway, where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group. libretexts.orgkhanacademy.org The reactivity of the carboxylic acid derivatives follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. youtube.com

In the context of synthesizing 2-Methyl-4-(4-nitrobenzoyl)pyridine, a Grignard reagent or an organolithium species derived from a halogenated 2-methylpyridine could be reacted with 4-nitrobenzoyl chloride. The reaction of anthranilic acid with 4-nitrobenzoyl chloride in the presence of a base like pyridine illustrates a similar nucleophilic acyl substitution process. jocpr.com

Modular Synthetic Routes to Benzoylpyridines via Reductive Arylation

Modern synthetic chemistry has seen the development of modular approaches that offer greater flexibility and efficiency. A recently developed telescoped flow strategy provides an innovative route to electronically differentiated benzoylpyridines. almacgroup.comacs.orgnih.gov This method combines a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step. almacgroup.comresearchgate.net

This photochemical process can be performed using UV light (e.g., 365 nm) and avoids the need for expensive and potentially toxic metal catalysts. almacgroup.comacs.org The initial reductive arylation yields a secondary alcohol, which is then oxidized to the desired bisaryl ketone. almacgroup.comresearchgate.net This modular approach allows for the coupling of a wide variety of aromatic and heteroaromatic aldehydes with different cyanopyridines, providing a versatile platform for generating a library of benzoylpyridine derivatives. almacgroup.comacs.org

Arylation TechniqueDescriptionKey Features
Nucleophilic Acyl Substitution Reaction of an organometallic pyridine derivative with a 4-nitrobenzoyl halide. masterorganicchemistry.comlibretexts.orgA classic and widely used method. youtube.com Relies on pre-functionalized starting materials.
Reductive Arylation A light-driven, catalyst-free reaction between an aryl aldehyde and a cyanopyridine, followed by oxidation. almacgroup.comacs.orgnih.govModular and efficient flow process. almacgroup.com Avoids precious metal catalysts. acs.org

Catalyst-Free Photochemical Methods for Arylation

Recent advancements in organic synthesis have emphasized the development of sustainable and efficient methodologies. Among these, catalyst-free photochemical reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. rsc.org These methods harness the energy of visible or UV light to generate reactive intermediates without the need for transition metal catalysts, which can be costly and introduce toxic residues. rsc.orgresearchgate.net

For the arylation of pyridines, photochemical approaches can offer unique reactivity and selectivity. One strategy involves the photoinduced generation of pyridinyl radicals. researchgate.net For instance, a photochemical method for the functionalization of pyridines with radicals can be achieved through the single-electron reduction of pyridinium ions. acs.orgnih.gov This process enables C(sp²)–C(sp³) bond formation with distinct positional selectivity that differs from classical Minisci chemistry. researchgate.netacs.org

Another approach involves the photochemical activity of electron donor-acceptor (EDA) complexes. organic-chemistry.org A cross-coupling between N-amidopyridinium salts and alkyl bromides can proceed under photocatalyst-free conditions to yield C4-alkylated pyridines. organic-chemistry.org This transformation is driven by the photoactive EDA complex formed between the pyridinium salt and the bromide. organic-chemistry.org Similarly, pyrimidinyl and pyrazinyl radicals can be generated under moderate UVA irradiation, proving effective for C–C bond formation and yielding hetero-biaryl derivatives in good to high yields. rsc.org These methods highlight a trend towards more environmentally benign synthetic routes for creating complex molecules like this compound by forming the crucial bond between the pyridine and benzoyl moieties.

Table 1: Examples of Catalyst-Free Photochemical Functionalization of Pyridines This table is illustrative and based on general findings in the cited literature.

Reaction TypeSubstratesLight SourceKey IntermediateOutcomeReference
AllylationPyridine, Cyclohexene365 nm LEDPyridinyl RadicalC4-Allylated Pyridine researchgate.netacs.org
AlkylationN-amidopyridinium salt, Alkyl bromidePhotochemicalEDA ComplexC4-Alkylated Pyridine organic-chemistry.org
ArylationPyrimidine (B1678525), AreneUVA IrradiationPyrimidinyl RadicalHetero-biaryl rsc.org

**2.3. Regioselective Introduction of Nitro and Methyl Substituents

The specific arrangement of the methyl and nitro groups in this compound is critical to its identity and function. Achieving this precise substitution pattern relies on a deep understanding of electrophilic aromatic substitution and the directing effects of pre-existing functional groups on both the pyridine and benzene (B151609) rings.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring. chemguideforcie.co.ukquora.com

On a benzene ring, a methyl group (-CH₃) is an activating, ortho-, para-directing group. chemguide.co.uklibretexts.org This means that during the nitration of toluene (B28343) (methylbenzene), the incoming nitro group is predominantly directed to the positions ortho (2-) and para (4-) to the methyl group. chemguide.co.uklibretexts.org The formation of the meta isomer is significantly less favored. icm.edu.plnih.gov The relative ratio of ortho to para products can be influenced by reaction conditions, including the specific nitrating agent used and the solvent. nih.gov For instance, nitration of toluene with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) in dichloromethane (B109758) typically yields more ortho-nitrotoluene than para-nitrotoluene, with only a small percentage of the meta isomer. nih.gov

The pyridine ring, being an electron-deficient heterocycle, is generally deactivated towards electrophilic substitution compared to benzene. mdpi.com Furthermore, the nitrogen atom strongly deactivates the ortho (2,6) and para (4) positions. Substitution, when it occurs, typically favors the meta (3,5) positions. However, the presence of an activating group like a methyl group at the 2-position can influence the outcome.

In multi-substituted aromatic systems, the final position of an incoming electrophile is determined by the combined directing effects of all substituents. When these effects are synergistic, a single product can often be obtained with high selectivity. When they are in opposition, a mixture of products may result. youtube.com

To synthesize the 4-nitrobenzoyl moiety of the target molecule, one must consider the directing effects of the methyl group and the group that will become the carbonyl carbon. If starting with toluene, nitration yields a mixture of 2-nitro- and 4-nitrotoluene (B166481). chemguide.co.uk Separating the desired 4-nitrotoluene and subsequently oxidizing its methyl group to a carboxylic acid (which is then converted to the benzoyl group) is a viable pathway.

Alternatively, one could start with benzoic acid, convert it to methyl benzoate (B1203000), and then perform the nitration. The methoxycarbonyl group is a deactivating, meta-directing group. chemguideforcie.co.uk Therefore, nitrating methyl benzoate would yield methyl 3-nitrobenzoate, which is not the desired isomer. This illustrates how the order of reactions is crucial for controlling the final substitution pattern. chemguideforcie.co.uk The most effective strategy for obtaining a 4-nitrobenzoyl group is to start with a para-substituted precursor like p-toluic acid or to nitrate (B79036) toluene and then separate the para-isomer for subsequent oxidation. chemicalbook.comgoogle.com

On the pyridine ring, the synthesis of the 2-methyl-4-substituted pattern is challenging due to the inherent reactivity of the pyridine nucleus. Directing a bulky benzoyl group to the 4-position of 2-methylpyridine requires specific synthetic strategies, often involving metal-catalyzed cross-coupling reactions or the activation of the 4-position, as suggested by modern photochemical methods. organic-chemistry.org

**2.4. Derivatization in the Synthesis of Related Compounds

The synthesis of complex molecules often involves the preparation of highly reactive intermediates and derivatives. For the construction of this compound and its analogs, acyl chlorides and pyridinium salts are particularly important.

2-Methyl-4-nitrobenzoyl chloride is a key intermediate, serving as a powerful acylating agent. Its high reactivity stems from the electron-withdrawing nitro group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This compound is typically synthesized from 2-methyl-4-nitrobenzoic acid. prepchem.comgoogle.com

The conversion is a standard procedure in organic chemistry, commonly achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of a base like dimethylformamide (DMF). prepchem.comgoogle.com The reaction involves heating the mixture under reflux, followed by removal of excess thionyl chloride by distillation or evaporation, often with a co-solvent like toluene to ensure all volatile reagents are removed. prepchem.com The resulting 2-methyl-4-nitrobenzoyl chloride is a versatile building block used in the synthesis of esters, amides, and various heterocyclic compounds, including intermediates for pharmaceuticals like Tolvaptan. chemicalbook.compharmaffiliates.com

Table 2: Synthesis of 2-Methyl-4-nitrobenzoyl Chloride This table summarizes a general synthetic procedure.

Starting MaterialReagentConditionsProductReference
2-Methyl-4-nitrobenzoic acidThionyl Chloride (SOCl₂)Reflux, neat or with DMF (cat.)2-Methyl-4-nitrobenzoyl chloride prepchem.comgoogle.com

Derivatization in the Synthesis of Related Compounds

Formation of Pyridinium Salts, including 1-Methyl-4-(4-nitrobenzoyl)pyridinium Perchlorate (B79767)

The nitrogen atom in the pyridine ring is nucleophilic and can be readily alkylated to form quaternary pyridinium salts. nih.govrsc.org These salts are often used to increase the reactivity of the pyridine ring towards nucleophiles or as compounds of interest in their own right for applications in materials science or as bioactive molecules. rsc.orgresearchgate.net

The synthesis of 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate has been described in the literature. researchgate.netnih.govnih.gov A common route involves a two-step process starting from a suitable 4-benzoylpyridine (B1666322) derivative. For example, 4-(4-nitrobenzyl)pyridine (B86830) can be reacted with methyl iodide to form the N-methylpyridinium iodide salt. nih.gov Subsequent oxidation of the benzyl (B1604629) group or a similar precursor would yield the benzoyl moiety. A more direct route involves the N-methylation of 4-(4-nitrobenzoyl)pyridine.

Once the desired N-methylated pyridinium cation is formed (typically as a halide salt), the counter-anion can be exchanged. To obtain the perchlorate salt, the pyridinium iodide or bromide salt is dissolved in a solvent like ethanol (B145695) and treated with perchloric acid. nih.gov The less soluble 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate then crystallizes from the solution. nih.gov X-ray crystallography studies of this compound reveal that the two aromatic rings (the pyridinium and the nitrophenyl) are significantly twisted relative to each other. researchgate.netnih.govnih.gov

Table 3: Properties of 1-Methyl-4-(4-nitrobenzoyl)pyridinium Perchlorate

PropertyValueReference
Molecular FormulaC₁₃H₁₁N₂O₃⁺·ClO₄⁻ nih.govnih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
Dihedral Angle (Pyridinium/Benzene)56.19 (3)° researchgate.netnih.govnih.gov
Dihedral Angle (Nitro group/Benzene)36.43 (4)° nih.govnih.gov

Elucidating Reaction Mechanisms and Reactivity Profiles

Influence of the Nitro Group on Electronic Structure and Reactivity

The nitro group is a potent electron-withdrawing group, a characteristic that stems from both inductive and resonance effects. brainly.comnih.gov It pulls electron density away from the aromatic ring to which it is attached. brainly.com This effect is not confined to the benzoyl ring; it extends its influence to the pyridine (B92270) ring through the carbonyl bridge. The consequence is a significant decrease in electron density on the pyridine ring, rendering it more electron-deficient compared to unsubstituted pyridine. brainly.com This electron deficiency is a critical factor in determining the molecule's reaction pathways. The strong electron-withdrawing ability of the nitro group is known to activate aromatic scaffolds, facilitating reactions with nucleophilic reagents. nih.gov Studies on related structures have shown that the electron-withdrawing effect of a nitro group is substantial and can be compared to other groups like cyano (-CN) moieties in modulating the electronic properties of a molecule. mdpi.com

The diminished electron density on the pyridine ring has a dual effect on its reactivity. Firstly, it decreases the ring's nucleophilicity, making it less reactive towards electrophilic aromatic substitution. brainly.comlibretexts.org The nitrogen atom in the pyridine ring makes the system inherently electron-deficient compared to benzene (B151609), and the addition of an electron-withdrawing group further deactivates it. libretexts.orguoanbar.edu.iq Electrophilic substitution on pyridine, when it does occur, requires harsh conditions and typically proceeds at the 3-position (meta-position), which is the least electron-deficient. pearson.comquora.com

Conversely, the electron-withdrawing nature of the nitrobenzoyl group enhances the electrophilicity of the pyridine ring. brainly.com By reducing the electron density, particularly at the positions ortho and para to the nitrogen atom (the alpha and gamma carbons), the ring becomes more susceptible to attack by nucleophiles. brainly.comuoanbar.edu.iq This increased electrophilicity is a key feature of the reactivity of pyridines bearing electron-withdrawing substituents. youtube.com

Nucleophilic Reactions Involving the Pyridine Moiety

The electronic makeup of "2-Methyl-4-(4-nitrobenzoyl)pyridine" predisposes it to a variety of nucleophilic reactions, either at the ring carbons or utilizing the nitrogen atom's lone pair.

The pyridine ring is inherently activated towards nucleophilic substitution at the alpha (C2) and gamma (C4) positions. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) formed during the attack. youtube.comstackexchange.com The resonance forms of the intermediate show that the negative charge can be located on the nitrogen atom when the attack is at the C2 or C4 position, which is a significant stabilizing factor. stackexchange.com Attack at the C3 position does not allow for this stabilization. stackexchange.com Therefore, pyridine itself is very reactive towards nucleophiles at these positions. uoanbar.edu.iq In the case of "this compound," the C4 position is occupied, leaving the C2 (alpha) and C6 (alpha) positions as the primary sites for nucleophilic attack. Hard nucleophiles like organometallics and amides are known to add to the 2-position of the pyridine ring. quimicaorganica.org

Position of Attack on Pyridine RingRelative Reactivity towards NucleophilesReason for Reactivity
Alpha (C2, C6)HighStabilization of negative charge in the intermediate by the adjacent nitrogen atom. youtube.comstackexchange.com
Gamma (C4)HighStabilization of negative charge in the intermediate by the para-nitrogen atom. youtube.comstackexchange.com
Beta (C3, C5)LowThe negative charge in the intermediate cannot be delocalized onto the nitrogen atom. stackexchange.comquora.com

Despite the reduced electron density on the ring, the lone pair of electrons on the nitrogen atom of the pyridine moiety is available to act as a nucleophile. chemtube3d.com Pyridine is frequently used as a nucleophilic catalyst in acylation reactions. stackexchange.comreddit.com The mechanism involves the nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride (B1165640). stackexchange.comquimicaorganica.org This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is then more susceptible to attack by a weaker nucleophile, like an alcohol, to complete the acylation process. stackexchange.com Therefore, the pyridine unit within "this compound" could potentially participate in such catalytic cycles or react directly with electrophiles at the nitrogen atom. rsc.orgnih.gov

Research on related compounds, specifically nitrobenzyl pyridines, has demonstrated their utility as nucleophiles in asymmetric Michael addition reactions. researchgate.net In these transformations, the methylene (B1212753) group positioned between the pyridine ring and a nitrated aromatic ring is sufficiently acidic to be deprotonated, forming a carbanion. This nucleophile can then add to α,β-unsaturated aldehydes in the presence of a chiral organocatalyst. researchgate.net The electronic effects of both the nitro-substituted ring and the pyridine system are crucial for this activation. researchgate.net Although "this compound" does not possess a nitrobenzyl structure, this reactivity highlights a potential reaction pathway for derivatives where the methyl group is further functionalized or for isomers with a different substitution pattern. The Michael addition of various nucleophiles to nitroalkenes is a powerful bond-forming reaction in organic synthesis. researchgate.netrsc.orgnih.govrsc.org


Transformations of the Nitrobenzoyl Group

The chemical behavior of this compound is significantly influenced by its nitrobenzoyl group, which can undergo a variety of transformations. These reactions are pivotal for modifying the molecule's structure and function.

The nitro group is a readily reducible functional group, a transformation that can be accomplished through both biological and chemical pathways to yield the corresponding amine.

Bioreduction: The bioreduction of nitroaromatic compounds is a critical process in biochemistry. This transformation is catalyzed by nitroreductases, enzymes that facilitate the transfer of electrons to the nitro group. This typically results in a stepwise reduction to nitroso, hydroxylamino, and finally, the amino group. google.com In some biological systems, this reduction can be chemoselective, halting at the hydroxylamino stage. nih.gov While the specific bioreduction of this compound is not extensively detailed, the general mechanism involves these enzymatic steps. google.comnih.gov

Chemical Reduction: A more common and synthetically direct approach to reducing the nitro group is through chemical means. A variety of reagents and catalytic systems can be employed for this purpose. wikipedia.org Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. wikipedia.org Additionally, metal-based reducing systems are widely used. For instance, sodium borohydride (B1222165) in the presence of a nickel catalyst, such as Ni(PPh₃)₄, can efficiently reduce nitroaromatics to their corresponding amines. jsynthchem.com Other methods include the use of iron in acidic media or sodium hydrosulfite. wikipedia.org

Interactive Data Table: Comparison of Reduction Methods for Nitro Groups

Reduction Type Reagents/Catalysts Typical Product Key Features
Bioreduction Nitroreductases, NADPH Amino or Hydroxylamino derivative Can be highly selective; occurs in biological systems. nih.gov
Catalytic Hydrogenation H₂, Pd/C, Raney Nickel Amino derivative Generally high yielding and clean. wikipedia.org
Chemical Reduction NaBH₄/Ni(PPh₃)₄, Fe/acid Amino derivative Offers an alternative to high-pressure hydrogenation. wikipedia.orgjsynthchem.com

The benzoyl portion of the molecule, with its electrophilic carbonyl group, is also a site for various chemical transformations. The reactivity of this group allows for the synthesis of a diverse range of derivatives.

The carbonyl group can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Careful selection of the reducing agent is necessary to achieve selectivity, as some reagents can also reduce the nitro group.

Furthermore, the carbonyl carbon is susceptible to nucleophilic attack. It can react with hydroxylamine (B1172632) to form an oxime or with various hydrazine (B178648) derivatives to produce hydrazones. These reactions are fundamental in creating new molecular scaffolds with potentially different chemical and biological properties.

Catalytic Reaction Pathways

While this compound is not primarily known as a cocatalyst, the pyridine ring within its structure is a common motif in organocatalysis. Pyridine and its derivatives can function as either nucleophilic catalysts or as bases. In nucleophilic catalysis, the nitrogen atom's lone pair of electrons attacks an electrophilic center, creating a highly reactive intermediate. This intermediate then reacts with a second substrate, and the catalyst is regenerated in the process. A well-known example is 4,4′-bipyridine, which has been used as an organocatalyst for the reduction of nitroarenes. organic-chemistry.org

Photocatalysis has emerged as a powerful strategy in modern organic synthesis, enabling reactions under mild conditions. In the context of reductive arylation, a photocatalyst, upon absorbing light, can initiate a series of electron transfer steps. nih.gov

A common mechanism involves the photoexcited catalyst being reductively quenched by a sacrificial electron donor. The resulting reduced photocatalyst is a potent reductant that can donate an electron to an aryl halide, generating an aryl radical. This highly reactive aryl radical can then engage in the desired arylation reaction. nih.gov While specific studies on the direct photocatalytic activation of this compound in this context are not widely reported, the principles of photocatalysis suggest its potential involvement in such transformations, with the electronic nature of the nitrobenzoyl group likely influencing the reactivity. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules by probing the magnetic environments of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information regarding the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 2-Methyl-4-(4-nitrobenzoyl)pyridine, the ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the 2-methylpyridine (B31789) and the 4-nitrobenzoyl moieties.

The aromatic protons of the pyridine (B92270) ring are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atom. The methyl group protons at the 2-position of the pyridine ring would likely resonate as a singlet in the upfield region, around δ 2.5 ppm.

The protons on the 4-nitrobenzoyl group will also produce signals in the aromatic region. The protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded and appear at a lower field compared to the protons meta to the nitro group. These would likely present as two distinct doublets due to ortho-coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H3 7.2 - 7.5 d
Pyridine-H5 7.5 - 7.8 dd
Pyridine-H6 8.5 - 8.8 d
2-Methyl (-CH₃) 2.4 - 2.6 s
Nitrobenzoyl-H (ortho to CO) 7.8 - 8.1 d

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the benzoyl group is expected to be significantly deshielded, appearing at the lowest field, typically in the range of δ 190-200 ppm. The aromatic carbons will resonate in the region of δ 120-160 ppm. The carbon atom attached to the nitro group will be deshielded, while the carbons of the pyridine ring will show varied chemical shifts due to the influence of the nitrogen atom and the benzoyl substituent. The methyl carbon will appear at the highest field, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 190 - 195
Pyridine-C2 155 - 160
Pyridine-C3 120 - 125
Pyridine-C4 145 - 150
Pyridine-C5 125 - 130
Pyridine-C6 150 - 155
2-Methyl (-CH₃) 20 - 25
Nitrobenzoyl-C (ipso to CO) 135 - 140
Nitrobenzoyl-C (ortho to CO) 128 - 132
Nitrobenzoyl-C (meta to CO) 122 - 126

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

¹⁵N NMR and Advanced NMR Techniques

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying nitrogen-containing compounds. In this compound, two distinct nitrogen environments are present: the pyridine nitrogen and the nitro group nitrogen. The chemical shift of the pyridine nitrogen is expected to be in the range of -100 to -150 ppm relative to nitromethane, while the nitro group nitrogen will be significantly more deshielded, appearing in the range of -10 to +10 ppm.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FT-IR spectrum of this compound is expected to display several key absorption bands.

A strong absorption band corresponding to the C=O stretching of the ketone is anticipated in the region of 1650-1680 cm⁻¹. The presence of the nitro group will be indicated by two strong stretching vibrations: an asymmetric stretch typically around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (Methyl) Stretch 2850 - 2960
Carbonyl (C=O) Stretch 1650 - 1680
Aromatic C=C/C=N Stretch 1400 - 1600
Nitro (NO₂) Asymmetric Stretch 1510 - 1550

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions.

The conjugated system, encompassing both the pyridine and the nitrobenzoyl rings, will give rise to intense π→π* transitions, likely appearing in the range of 250-300 nm. The presence of the carbonyl and nitro groups, which contain non-bonding electrons, may result in weaker n→π* transitions at longer wavelengths, potentially extending into the near-UV region. The exact position and intensity of these bands are influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₀N₂O₃, the theoretical exact mass can be calculated.

The expected monoisotopic mass of the [M+H]⁺ ion would be used to confirm the elemental composition with high accuracy, typically within a few parts per million (ppm). This technique provides definitive confirmation of the molecular formula and is an essential component of the compound's characterization.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₃H₁₀N₂O₃ 242.0691
[M+H]⁺ C₁₃H₁₁N₂O₃ 243.0764

X-ray Single Crystal Diffraction for Solid-State Structure Elucidation

The determination of the three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound has not been publicly reported. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSDC), did not yield an experimentally determined crystal structure for this specific compound.

Consequently, a detailed analysis based on X-ray single crystal diffraction data, including specific bond lengths, bond angles, torsion angles, and a description of intermolecular interactions and crystal packing, cannot be provided at this time. The following subsections outline the type of information that would be derived from such an analysis, should the data become available in the future.

Analysis of Bond Lengths and Angles

An X-ray diffraction study would provide precise measurements of the bond lengths and angles within the this compound molecule. This data is crucial for confirming the covalent framework of the compound and for understanding the electronic and steric effects of the substituents on the pyridine and benzoyl rings.

Hypothetical Data Table for Bond Lengths: This table is for illustrative purposes only and does not represent experimental data.

Atom 1 Atom 2 Bond Length (Å)
C2(py) C(Me) -
C4(py) C(carbonyl) -
C(carbonyl) O(carbonyl) -
C(carbonyl) C1(bz) -
C4(bz) N(nitro) -
N(nitro) O1(nitro) -

Hypothetical Data Table for Bond Angles: This table is for illustrative purposes only and does not represent experimental data.

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C3(py) C4(py) C5(py) -
C4(py) C(carbonyl) O(carbonyl) -
C4(py) C(carbonyl) C1(bz) -

Conformational Studies, including Torsion Angles

Hypothetical Data Table for Torsion Angles: This table is for illustrative purposes only and does not represent experimental data.

Atom 1 Atom 2 Atom 3 Atom 4 Torsion Angle (°)
C3(py) C4(py) C(carbonyl) C1(bz) -
C5(py) C4(py) C(carbonyl) O(carbonyl) -

Intermolecular Interactions and Crystal Packing

Analysis of the crystal structure would reveal the arrangement of molecules in the unit cell and the nature of the intermolecular forces that govern the crystal packing. These interactions, which could include hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the physical properties of the solid material. Without experimental data, a description of these interactions for this compound remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) has become a standard method for the quantum chemical analysis of molecular systems. By using functionals like B3LYP combined with various basis sets, researchers can accurately predict the geometric and energetic properties of molecules such as 2-Methyl-4-(4-nitrobenzoyl)pyridine. These calculations are fundamental to understanding the molecule's stability and conformational preferences.

Optimized Molecular Structures and Vibrational Frequencies

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized molecular structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained.

Furthermore, computational methods are used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. For pyridine (B92270) derivatives, characteristic vibrational modes include C-H stretching, C-C and C=N ring stretching, and vibrations associated with substituents. For instance, the carbonyl (C=O) stretching vibration is a significant marker, typically appearing in a specific region of the vibrational spectrum. Similarly, the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group are also key identifiers. The computed vibrational frequencies for related pyridine compounds often show good agreement with experimental data after applying appropriate scaling factors.

Validation with Experimental Spectroscopic Data

The accuracy of theoretical calculations is benchmarked by comparing the computed vibrational frequencies with those obtained from experimental techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. A strong correlation between the calculated and experimental spectra validates the computational method and the predicted molecular geometry. For many organic molecules, DFT calculations have proven to be highly reliable in reproducing experimental vibrational spectra, which lends confidence to the other predicted properties of the molecule.

Electronic Structure Analysis

The electronic properties of a molecule are paramount in determining its chemical reactivity, stability, and optical characteristics. Computational analysis provides a detailed picture of the electron distribution and orbital interactions within this compound.

Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In push-pull systems, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-withdrawing part, facilitating intramolecular charge transfer. nih.govcanterbury.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential, typically colored red, are electron-rich and susceptible to electrophilic attack. Conversely, areas of positive potential, colored blue, are electron-poor and are the preferred sites for nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups and the nitrogen atom of the pyridine ring, while positive potentials might be located around the hydrogen atoms.

Global and Local Chemical Reactivity Parameters

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule. Fukui functions and dual descriptors are commonly used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions.

Currently, there is no specific published data available that details the calculated global and local chemical reactivity parameters for this compound.

Solvent Effects and Reaction Pathway Modeling

The role of the solvent is critical in most chemical reactions, as it can significantly influence reaction rates and even alter reaction mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the presence of a solvent and to study its effect on the reaction pathway.

Reaction pathway modeling involves mapping the potential energy surface of a reaction to identify transition states and to calculate activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.

Specific computational studies modeling the reaction pathways and quantifying the influence of different solvents on the reactivity of this compound are not available in the current body of scientific literature.

While research on related pyridine derivatives exists, direct extrapolation of their computational data to this compound would not be scientifically rigorous due to the unique electronic and steric influences of the combined methyl, pyridine, and nitrobenzoyl functionalities. Further theoretical research is required to elucidate the specific computational characteristics of this compound.

Functionalization and Derivatization Strategies for 2 Methyl 4 4 Nitrobenzoyl Pyridine

Transformation of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties and biological activity of the molecule. This conversion of an electron-withdrawing group to an electron-donating group can be achieved through various established synthetic methodologies.

Commonly employed methods for the reduction of aromatic nitro groups are applicable to 2-Methyl-4-(4-nitrobenzoyl)pyridine to yield 2-Methyl-4-(4-aminobenzoyl)pyridine. Catalytic hydrogenation is a widely used and efficient method. For instance, the reduction of 2-methyl-4-nitropyridine (B19543), a structurally related precursor, is effectively carried out using a Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under hydrogen pressure. google.com Similarly, 2-methyl-4-nitropyridine-N-oxide can be reduced to 2-methyl-4-aminopyridine-N-oxide using 10% Pd/charcoal with hydrogen gas. prepchem.com These methods are generally high-yielding and proceed under relatively mild conditions.

Alternative reduction strategies involve the use of metals in acidic media, such as iron, zinc, or tin with hydrochloric acid. These classical methods are robust and tolerate a range of functional groups.

Table 1: Selected Methods for the Reduction of Nitroarenes to Anilines
Reagent/CatalystConditionsKey Features
H₂/Pd/CMethanol solvent, 40°C, 0.5 MPa H₂ pressureHigh efficiency and clean conversion. google.com
H₂/Pd/charcoalMethanol solventEffective for N-oxide derivatives. prepchem.com
Fe/HCl or Fe/NH₄ClAqueous or alcoholic solvents, often with heatingCost-effective and widely used in industrial applications.
Sn/HClConcentrated HCl, often at room temperatureA classic method, though the tin salts produced can complicate purification.
Zn/NH₄ClAqueous solution, room temperatureA milder alternative to strong acid conditions.

Modifications at the Methyl Group of the Pyridine (B92270) Ring

The methyl group at the 2-position of the pyridine ring is activated for various chemical transformations due to its benzylic-like position adjacent to the electron-deficient pyridine ring. This allows for functionalization through reactions such as oxidation, halogenation, and condensation.

The reactivity of the methyl group on a pyridine ring is influenced by its position. Studies on methylpyridines have shown that a methyl group in the 2-position is generally more reactive towards certain C-H functionalization reactions compared to one at the 4-position, while a methyl group at the 3-position is the least reactive. researchgate.net This enhanced reactivity of the 2-methyl group in this compound makes it a prime target for derivatization.

Functionalization can be achieved through deprotonation with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles. For instance, condensation reactions with aldehydes and ketones can introduce new carbon-carbon bonds. Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing further handles for chemical modification.

Table 2: Potential Functionalization Reactions at the 2-Methyl Group
Reaction TypeTypical ReagentsResulting Functional Group
CondensationAldehydes/Ketones, BaseStyryl or substituted vinyl group
OxidationKMnO₄, SeO₂Carboxylic acid, Aldehyde
HalogenationN-Bromosuccinimide (NBS)Bromomethyl group
Deprotonation-AlkylationStrong base (e.g., n-BuLi), Alkyl halideElongated alkyl chain

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the detection and quantification of analytes in various analytical techniques. nih.gov For this compound and its derivatives, this can involve the introduction of specific chemical moieties to enhance its response in spectrophotometry or mass spectrometry.

The inherent structure of this compound already possesses chromophoric properties due to its conjugated system of aromatic rings and the benzoyl ketone. However, the introduction of additional chromophores or fluorophores can significantly enhance its molar absorptivity and/or induce fluorescence, allowing for more sensitive detection at lower concentrations.

Derivatization strategies can be designed to extend the conjugated π-system of the molecule. For instance, the synthesis of benzophenone (B1666685) derivatives containing heterocyclic nuclei like thiazole (B1198619) has been shown to produce compounds with potent biological activity and distinct spectroscopic properties. nih.gov The modular synthesis of benzoylpyridines has also demonstrated that the addition of electron-donating and electron-withdrawing substituents can effectively modify the UV-vis absorbance of these compounds. nih.gov By reacting the amino derivative, 2-Methyl-4-(4-aminobenzoyl)pyridine, with reagents that introduce highly conjugated systems, it is possible to create derivatives with tailored spectroscopic characteristics.

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), derivatization can improve ionization efficiency, chromatographic retention, and the specificity of detection.

Benzoylation, the introduction of a benzoyl group, is a common derivatization technique for primary and secondary amines and phenolic alcohols to improve their performance in LC-MS analysis. nih.gov While the target molecule already contains a benzoyl moiety, its amino derivative can be further functionalized. More relevantly, derivatization of ketone-containing molecules can be achieved. For instance, hydrazine-based reagents can react with the ketone of the benzoyl group to form hydrazones, which often exhibit enhanced ionization efficiency in electrospray ionization (ESI)-MS.

The systematic evaluation of derivatization methods, such as silylation for gas chromatography-mass spectrometry (GC-MS), has shown significant improvements in the analysis of various compounds, including those with hydroxyl and ketone functionalities. researchgate.net For example, the derivatization of steroids with a mixture of pyridine and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a well-established method. researchgate.net Such strategies could be adapted for the analysis of this compound and its metabolites.

Regioselective Functionalization of the Pyridine and Phenyl Moieties

Achieving regioselective functionalization on either the pyridine or the phenyl ring is a key challenge and a significant area of synthetic research. The electronic nature of the pyridine ring, being electron-deficient, and the substituted phenyl ring dictates the preferred sites of electrophilic and nucleophilic attack.

For the pyridine ring, direct C-H functionalization is a powerful tool. The presence of the nitrogen atom deactivates the ring towards electrophilic substitution but activates the positions ortho and para to it for nucleophilic attack. The existing substituents on this compound will further influence the regioselectivity of such reactions.

On the phenyl ring, the nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. Conversely, the benzoyl group is also deactivating and meta-directing. Therefore, electrophilic substitution on the 4-nitrobenzoyl moiety would be expected to occur at the positions meta to the nitro group. In contrast, the amino derivative, 2-Methyl-4-(4-aminobenzoyl)pyridine, would be activated for electrophilic substitution at the positions ortho to the amino group.

Modular synthetic approaches, such as the reductive arylation of cyanopyridines with various benzaldehydes, have demonstrated the feasibility of constructing a library of benzoylpyridines with diverse substitution patterns on the phenyl ring. nih.gov This highlights the potential for late-stage functionalization to create a range of analogues of this compound.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of functional groups in 2-Methyl-4-(4-nitrobenzoyl)pyridine makes it a versatile building block for constructing more complex molecular architectures. Pyridine-based structures are foundational in medicinal chemistry and drug design, and this compound offers multiple reaction sites for elaboration. nih.govresearchgate.net The acidity of the 2-methyl group is enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen, allowing it to participate in condensation and alkylation reactions. vaia.commdpi.com Simultaneously, the 4-nitrobenzoyl group provides a handle for further transformations, most notably the reduction of the nitro group to an amine, which can then be used to introduce new functionalities or to build entirely new ring systems. nih.gov

This dual reactivity allows for sequential, regioselective modifications, making it a key precursor for polyfunctionalized molecules. The general strategy involves using the methyl group to build one part of a target molecule and then utilizing the nitro group for subsequent synthetic steps.

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The structure of this compound is particularly well-suited for the synthesis of fused N-heterocycles, which are scaffolds of significant interest in pharmaceutical and materials chemistry.

A polyfunctional nitrogen system is a molecule containing multiple nitrogen atoms, often within various heterocyclic rings. This compound serves as a precursor to such systems in several ways. The pyridine ring itself provides the initial nitrogenous core. nih.gov The synthesis of more complex heterocycles, such as pyrido[2,3-d]pyrimidines, often starts from aminopyridine derivatives, which can be accessed from precursors like the title compound after chemical modification. researchgate.netresearchgate.net

Furthermore, the nitro group can be chemically reduced to an amine. This introduces a second nitrogen atom into the molecular framework, which can then participate in cyclization reactions to form additional nitrogen-containing rings, such as in the synthesis of benzotriazine derivatives. nih.gov This strategic introduction of nitrogen atoms is a key step in building complex, nitrogen-rich molecular scaffolds.

The use of this compound as a precursor for specific heterocyclic families is a primary area of its application.

Indolizine (B1195054) Derivatives: The synthesis of the indolizine ring system is a classic application for 2-methylpyridine (B31789) derivatives. ijettjournal.org The reaction typically proceeds via a 1,3-dipolar cycloaddition involving a pyridinium (B92312) ylide. researchgate.netresearchgate.net In this process, the nitrogen of the pyridine ring in this compound would first be alkylated (e.g., with an α-halo ketone). Subsequent treatment with a base would deprotonate the acidic 2-methyl group to form a stabilized pyridinium ylide. This ylide can then react with a dipolarophile, such as an activated alkyne or alkene, to construct the fused five-membered ring of the indolizine core. ijettjournal.orgorganic-chemistry.org The presence of the 4-nitrobenzoyl group is retained in the final indolizine product, offering a site for further functionalization.

Precursor ClassReaction TypeResulting Heterocycle
2-Methyl-4-acylpyridine1,3-Dipolar CycloadditionAcyl-substituted Indolizine
N-Phenacylpyridinium SaltsCycloadditionPhenyl-substituted Indolizine

Pyrimidinediamine Derivatives: While the pathway is less direct, functionalized pyridines can serve as starting materials for fused pyrimidine (B1678525) systems like pyrido[2,3-d]pyrimidines. researchgate.netresearchgate.net The synthesis of pyrimidine rings often requires precursors like amidines or guanidines reacting with a three-carbon unit. bu.edu.eg To utilize this compound, a multi-step transformation would be necessary to convert it into a suitable aminopyridine precursor, which could then be elaborated to form a fused pyrimidine ring. Separately, pyrimidine and pyridine diamine derivatives are recognized for their potential as multitarget inhibitors in drug discovery research. nih.govacs.org

Contribution to Material Science Development

The unique electronic and chemical properties of this compound lend themselves to applications in materials science, particularly in the creation of functional polymers and photosensitive materials.

Polymers containing pyridine units are valued for their ability to coordinate with metals, adhere to polar surfaces, and alter surface properties. researchgate.netpolysciences.com this compound can be incorporated into polymeric structures to impart specific functionalities. For instance, after reduction of the nitro group to an amine, the resulting aminobenzoylpyridine derivative could be used as a monomer in the synthesis of polyamides or polyimides.

Alternatively, functionalized pyridines can be attached to existing polymer backbones to create materials with tunable properties. acs.org The polar nitrobenzoyl group can enhance thermal stability and influence the solubility and mechanical properties of the resulting polymer or coating. Copolymers incorporating pyridine moieties have been studied for their pH-responsive behavior, which is a desirable trait for smart materials. researchgate.net

The 4-nitrobenzoyl group is a well-known functionality used in photochemistry to "cage" or quench the activity of a molecule. acs.org It can effectively suppress both fluorescence and the generation of reactive oxygen species (ROS). nih.gov This property is highly valuable for designing activatable photosensitizers for applications like photodynamic therapy (PDT).

A photosensitizer incorporating the 4-nitrobenzoyl moiety would remain in a deactivated, "off" state. acs.orgfao.org The activation trigger is the selective reduction of the nitro group to an amine, a reaction that can be catalyzed by nitroreductase enzymes found in the hypoxic environments of tumors or in certain bacteria. nih.gov Upon this reduction, the quenching effect is eliminated, turning the photosensitizer "on" and restoring its ability to produce cytotoxic ROS upon light irradiation. This compound can serve as a key building block in the synthesis of these sophisticated, environment-responsive therapeutic agents.

Functional GroupRole in Photosensitizer DesignActivation Mechanism
4-NitrobenzoylQuencher of fluorescence and ROSReduction of nitro group to amine
Pyridine Ring SystemPart of the core chromophore structureNot applicable

Reagent in Analytical Methods beyond Alkylating Agents

There is no readily available scientific literature that describes the use of this compound as a reagent in analytical methods for applications other than as a potential chromogenic agent for alkylating agents. Its structural analog, 4-(4-nitrobenzyl)pyridine (B86830) (NBP), is a well-known colorimetric reagent used to detect and quantify alkylating agents. This test relies on the nucleophilic pyridine nitrogen attacking the alkylating agent, followed by deprotonation to form a colored product. However, specific studies detailing or extending the analytical applications of the 2-methyl substituted version, this compound, beyond this analogous role are not found in the reviewed sources.

Exploration in Catalysis Research

Despite the prevalence of pyridine derivatives in various catalytic systems, dedicated research on the application of this compound in catalysis is not apparent in publicly accessible research databases.

The structure of this compound, featuring a pyridine nitrogen and a carbonyl oxygen, suggests potential as a bidentate ligand for coordinating with transition metals. Such ligands are fundamental in the development of catalysts for a wide array of organic transformations. However, a thorough search of scholarly articles and chemical databases did not yield any studies where this compound has been synthesized, investigated, or utilized as a ligand in transition metal catalysis.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, frequently employs pyridine-based structures, such as 4-(Dimethylamino)pyridine (DMAP), as nucleophilic catalysts. These catalysts are effective in a variety of reactions, including acyl transfers and esterifications. Furthermore, molecules containing nitro groups have been explored in different organocatalytic contexts. Nevertheless, there are no specific research findings available that document the exploration or use of this compound itself as an organocatalyst.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-(4-nitrobenzoyl)pyridine, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-methylpyridine reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors affecting yield include:

  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv) improves electrophilic activation of the acyl chloride .
  • Solvent selection : Anhydrous dichloromethane minimizes side reactions, while polar aprotic solvents like DMF may enhance regioselectivity .
  • Temperature control : Reactions performed at 0–5°C reduce decomposition of the nitro group . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • ¹H/¹³C NMR : Assign peaks by comparing shifts to analogous pyridine derivatives. The nitrobenzoyl group typically deshields adjacent protons (δ 8.5–9.0 ppm for aromatic protons) .
  • IR spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .
  • X-ray crystallography : Use SHELX software for refinement, ensuring high-resolution data (R-factor < 0.05) to resolve potential torsional strain in the nitrobenzoyl moiety .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as nitroaromatic compounds may release toxic vapors above 25°C .
  • Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions due to the nitro group, directing electrophiles to the pyridine ring’s C3 position. Molecular electrostatic potential (MEP) maps and Fukui indices validate these predictions . For experimental validation, compare reaction outcomes (e.g., bromination) with computational data to refine models .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Analytical validation : Perform differential scanning calorimetry (DSC) to confirm melting behavior and thermogravimetric analysis (TGA) to detect impurities .
  • Recrystallization optimization : Test solvents with varying polarities (e.g., ethanol vs. acetone) to isolate polymorphs or solvates that may explain discrepancies .
  • Cross-lab replication : Collaborate with independent labs using standardized protocols to verify data reproducibility .

Q. How can reaction byproducts from nitro group reduction be minimized during hydrogenation studies?

  • Catalyst selection : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) to reduce over-reduction risks. Additives like quinoline suppress pyridine ring hydrogenation .
  • In situ monitoring : Employ UV-Vis spectroscopy to track nitro-to-amine conversion and halt reactions at >90% completion .
  • Post-reaction workup : Acid-base extraction (e.g., HCl/NaOH) isolates the amine derivative while removing residual catalysts .

Q. What methodologies enable the study of photostability in this compound?

  • UV irradiation assays : Expose the compound to UV light (λ = 254–365 nm) in quartz cells and monitor degradation via HPLC. Nitro group photolysis often generates nitroxide radicals, detectable by ESR spectroscopy .
  • Quantum yield calculations : Use actinometry to quantify photodegradation rates and correlate with substituent effects (e.g., methyl vs. nitro groups) .

Methodological Resources

  • Crystallographic refinement : SHELXL for high-precision structural analysis .
  • Safety documentation : Refer to GHS-compliant SDS sheets for handling nitroaromatics .
  • Computational tools : Gaussian or ORCA for DFT studies .

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2-Methyl-4-(4-nitrobenzoyl)pyridine
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2-Methyl-4-(4-nitrobenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.